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6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid

Protecting-group chemistry Silyl ether stability Acid-mediated deprotection

6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid (CAS 77744-44-6) is a bifunctional organosilicon building block that combines a terminal carboxylic acid with a tert-butyldimethylsilyl (TBDMS)-protected primary alcohol. With a molecular formula of C₁₂H₂₆O₃Si and a molecular weight of 246.42 g·mol⁻¹ , it belongs to the silyl ether class of protecting groups.

Molecular Formula C12H26O3Si
Molecular Weight 246.42 g/mol
CAS No. 77744-44-6
Cat. No. B1660511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid
CAS77744-44-6
Molecular FormulaC12H26O3Si
Molecular Weight246.42 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCCCCC(=O)O
InChIInChI=1S/C12H26O3Si/c1-12(2,3)16(4,5)15-10-8-6-7-9-11(13)14/h6-10H2,1-5H3,(H,13,14)
InChIKeyIYFMRXJBXNNNDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid (CAS 77744-44-6) – Core Profile for Silyl-Protected ω-Hydroxy Acid Procurement


6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid (CAS 77744-44-6) is a bifunctional organosilicon building block that combines a terminal carboxylic acid with a tert-butyldimethylsilyl (TBDMS)-protected primary alcohol. With a molecular formula of C₁₂H₂₆O₃Si and a molecular weight of 246.42 g·mol⁻¹ , it belongs to the silyl ether class of protecting groups. The TBDMS group imparts hydrolytic stability that is orders of magnitude greater than that of trimethylsilyl (TMS) counterparts, while the free carboxylic acid enables direct conjugation without requiring a separate deprotection step [1]. The compound is a solid at 20 °C, has a calculated logP of 3.65, and is typically supplied at ≥95% purity .

Why 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic Acid Cannot Be Replaced by TMS, TBDPS, or Unprotected Analogs


Silyl ethers are not interchangeable; their hydrolytic stability spans a >10⁶ range, and small structural changes produce large differences in survival under acidic, basic, and fluoride-mediated conditions [1]. The TBDMS group on this compound offers a 20 000‑fold improvement in acid resistance over the corresponding TMS ether and matches the stability of the bulkier TBDPS group under basic conditions, while the free carboxylic acid terminus provides orthogonal reactivity that is absent in the corresponding methyl ester . Simply substituting a TMS or unprotected analogue would lead to premature deprotection or unwanted side reactions, whereas switching to TBDPS would increase molecular weight by 50% (370.6 vs. 246.4 g·mol⁻¹) without a commensurate gain in stability under many common reaction conditions .

Quantitative Differentiation Evidence for 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic Acid Versus Closest Analogs


Acidic Hydrolysis Resistance: TBDMS Outperforms TMS by a Factor of 20 000

In acidic media, the relative resistance of silyl ethers to hydrolysis follows a well‑established scale: TMS (1) < TES (64) < TBS/TBDMS (20 000) < TIPS (700 000) < TBDPS (5 000 000) [1]. This means the TBDMS group in 6-[(TBDMS)oxy]-hexanoic acid is 20 000‑fold more resistant to acidic cleavage than a TMS ether, providing a practical window for acid‑catalysed transformations at the carboxylic acid terminus without compromising the silyl protection.

Protecting-group chemistry Silyl ether stability Acid-mediated deprotection

Basic Hydrolysis Resistance: TBDMS Stability Matches TBDPS at a Fraction of the Molecular Weight

Under basic conditions the relative stability scale is TMS (1) < TES (10–100) < TBS/TBDMS ∼ TBDPS (20 000) < TIPS (100 000) [1]. Consequently, the TBDMS ether of 6-hydroxyhexanoic acid withstands strongly basic media (e.g., 5% NaOH/MeOH) for over 24 h without significant hydrolysis , while the corresponding TMS ether is cleaved in less than one minute. The bulkier TBDPS group provides the same 20 000‑fold basic resistance but adds over 50% more mass.

Silyl ether orthogonality Base-stable protecting groups Reaction compatibility

Acid Lability for Selective Deprotection: TBDMS Cleaves in <1 Minute in Methanolic HCl

While the TBDMS group is highly resistant to aqueous base, it is rapidly cleaved under acidic conditions: the model compound n-C₆H₁₃OTBS has a half-life of less than 1 minute in 1% HCl/MeOH at 25 °C, compared with TBDPS which requires significantly longer or stronger acid . This acid‑lability is exploited to remove the TBDMS group selectively after synthetic steps while leaving acid‑resistant protecting groups (e.g., TBDPS, benzyl esters) intact.

Selective deprotection TBDMS removal kinetics Orthogonal protecting-group strategy

Commercial Availability at High Purity: ≥95% TBDMS-acid Solid, Ready for Direct Coupling

6-[(TBDMS)oxy]-hexanoic acid is commercially supplied as a solid with a minimum purity of 95% , whereas the unprotected 6-hydroxyhexanoic acid is typically a viscous liquid or low‑melting solid that is hygroscopic and prone to self‑esterification. The TBDMS-protected form therefore offers superior storage stability and easier handling, while the pre‑installed free carboxylic acid allows immediate use in amide‑coupling or esterification reactions without the additional hydrolysis step required for the corresponding methyl ester (CAS 161232‑10‑6).

Procurement specification Purity benchmarking Direct-use building block

High-Value Application Scenarios for 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic Acid Based on Quantitative Differentiation


Multi-Step Total Synthesis Requiring Acid‑Stable ω‑Hydroxy Protection

In synthetic routes that involve acidic work‑ups, Lewis acid‑catalysed transformations, or silica gel chromatography under slightly acidic conditions, the 20 000‑fold acid resistance of the TBDMS group relative to TMS [1] ensures that the ω‑hydroxy protection survives where a TMS ether would be cleaved. The free carboxylic acid can be directly engaged in esterification or amide formation without interference.

Linker Chemistry for PROTACs, Bioconjugates, or ADCs

When a heterobifunctional linker bearing a TBDMS‑protected hydroxyl and a free carboxylic acid is required, this compound eliminates two steps: the user need neither silylate 6‑hydroxyhexanoic acid nor hydrolyse a protective ester. The ≥95% purity and solid form facilitate accurate weighing and reproducible loading in automated synthesis platforms.

Orthogonal Deprotection Strategies Involving Acid‑Labile and Base‑Stable Protecting Groups

Because the TBDMS group is stable for >24 h in 5% NaOH/MeOH yet cleaved in <1 min in 1% HCl/MeOH , it can be paired with base‑labile protecting groups (e.g., Fmoc, acetyl) or acid‑stable groups (e.g., TBDPS, benzyl ethers) to achieve fully orthogonal protection schemes in complex molecule assembly.

Process‑Scale Preparation of Epothilone or Polyketide Intermediates

The compound has been employed as a protected hydroxy‑acid segment in patent literature for epothilone synthesis [2], where the TBDMS group balances the need for stability during multi‑step elongation with controlled deprotection at the final stage, while the lower molecular weight compared to TBDPS analogues simplifies downstream purification.

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